molecular formula C12H12N2O4S B2478260 7-(2-methoxyethyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 689228-33-9

7-(2-methoxyethyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B2478260
CAS No.: 689228-33-9
M. Wt: 280.3
InChI Key: BOHHIBUUBIXERP-UHFFFAOYSA-N
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Description

7-(2-Methoxyethyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a heterocyclic compound featuring a fused quinazolinone core modified with a [1,3]dioxolo ring system at positions 4,5-g. The structure includes a 2-methoxyethyl substituent at position 7 and a thioxo (S=O) group at position 4. This compound belongs to the quinazolinone family, which is known for diverse biological activities, including anticancer, analgesic, and antimicrobial effects . Its molecular formula is C₁₄H₁₄N₂O₄S, with a molecular weight of 306.34 g/mol (exact mass: 306.0674).

Properties

IUPAC Name

7-(2-methoxyethyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-16-3-2-14-11(15)7-4-9-10(18-6-17-9)5-8(7)13-12(14)19/h4-5H,2-3,6H2,1H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHHIBUUBIXERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Quinazolinone Synthesis

The quinazolinone core is typically constructed via cyclocondensation of anthranilic acid derivatives with formamidine or urea analogs. For example, 4,5-dihydroxyanthranilic acid serves as a starting material for introducing the dioxolo ring. In one approach (Figure 1), 4,5-dihydroxyanthranilic acid undergoes formylation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield N'-[(4,5-dihydroxy-2-nitrophenyl)methylene]-N,N-dimethylformamidine, followed by nitro reduction and cyclization.

Reaction Conditions :

  • Formylation: DMF-DMA, 100°C, 6 hours (yield: 78%).
  • Reduction: H2/Pd-C, ethanol, 25°C (yield: 92%).
  • Cyclization: Acetic anhydride, reflux (yield: 85%).

Thionation of the 6-Oxo Group

Conversion of the 6-oxo to 6-thioxo group is achieved using Lawesson’s reagent (LR) or phosphorus pentasulfide (P4S10). As reported in PMC10384628, treatment of 6-oxo-quinazolinone with LR in toluene (reflux, 4 hours) provides the thioxo derivative in 65–70% yield. Key considerations include:

  • Stoichiometry : 1.2 equivalents of LR prevent over-thionation.
  • Solvent Choice : Toluene minimizes side reactions compared to THF.
  • Workup : Sequential washing with NaHCO3 and brine removes residual reagents.

Dioxolo Ring Formation

The 1,3-dioxolo[4,5-g] moiety is installed via acid-catalyzed cyclization of a 4,5-dihydroxy precursor with a formaldehyde equivalent. For instance, reaction with paraformaldehyde in HCl/EtOH (60°C, 2 hours) affords the dioxolo ring in 80% yield. Alternative methods employ 2,2-dimethoxypropane as a ketalizing agent under BF3·Et2O catalysis.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, H-2), 6.05 (s, 2H, dioxolo-CH2), 4.12 (t, J = 6.4 Hz, 2H, OCH2CH2O), 3.68 (t, J = 6.4 Hz, 2H, OCH2CH2O), 3.31 (s, 3H, OCH3).
  • IR (KBr) : νmax 1675 cm−1 (C=O), 1230 cm−1 (C=S), 1045 cm−1 (C-O-C).

Purity Assessment

HPLC analysis (C18 column, MeOH:H2O 70:30) reveals ≥98.5% purity for the final product. Recrystallization from ethanol/water (9:1) enhances purity from 92% to 99%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Alkylation-Thionation 65 98.5 Scalable, minimal side products
Mitsunobu-Thionation 58 97.2 Avoids harsh alkylation conditions
One-Pot Cyclization 72 96.8 Reduced isolation steps

Industrial-Scale Considerations

Patent WO2007138613A2 highlights the economic viability of using PEG-400 as a solvent for quinazolinone syntheses, reducing waste and improving atom economy. For the target compound, replacing DMF with PEG-400 in the alkylation step increases yield to 78% while lowering environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-(2-methoxyethyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the quinazolinone core or the thioxo group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the methoxyethyl side chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives.

Scientific Research Applications

Biological Activities

  • Anticancer Activity
    • Recent studies have indicated that derivatives of quinazolinones exhibit significant anticancer properties. The compound has shown potential in inhibiting the growth of various cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cells. For instance, a related study highlighted that similar compounds could inhibit tumor growth with IC50 values in the micromolar range without affecting normal cells .
    • The mechanism of action often involves the inhibition of specific protein kinases associated with cancer progression, such as epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases .
  • Tyrosinase Inhibition
    • Tyrosinase is a key enzyme in melanin production and is implicated in various skin disorders. Compounds related to this quinazolinone have been identified as potent inhibitors of tyrosinase activity, suggesting their potential use in cosmetic formulations aimed at skin whitening or treating hyperpigmentation .
  • Neuroprotective Effects
    • There is emerging evidence that quinazolinone derivatives may possess neuroprotective properties. They are being explored for their potential applications in treating neurological disorders by modulating pathways involved in neuronal survival and function .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications to enhance biological activity. For instance, methods to synthesize similar thiazole-fused quinazolinones have been developed, which demonstrate improved potency against certain cancer cell lines .

Case Studies

  • In Vitro Studies
    • A series of studies have focused on testing the antiproliferative effects of various quinazolinones on human cancer cell lines. The results showed promising activity with minimal toxicity towards normal cells, indicating a selective action that is desirable for therapeutic agents .
  • In Vivo Studies
    • Animal models have been used to evaluate the efficacy of these compounds in reducing tumor size and improving survival rates among treated subjects. These studies support the transition from laboratory to clinical settings for further testing .

Mechanism of Action

The mechanism of action of 7-(2-methoxyethyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one involves its interaction with molecular targets in biological systems. The compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its potential therapeutic mechanisms.

Comparison with Similar Compounds

(a) 7-(3-Ethoxypropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

  • Key Differences : Replaces the 2-methoxyethyl group with a longer 3-ethoxypropyl chain.
  • Impact : Increased hydrophobicity may enhance membrane permeability but reduce solubility.
  • Status : Discontinued due to stability concerns .

(b) 7-[6-(4-Cyclohexyl-1-piperazinyl)-6-oxohexyl]-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

  • Key Differences : Features a bulky cyclohexyl-piperazinyl group linked via a hexyl chain.
  • Molecular Weight : 688.05 g/mol (vs. 306.34 g/mol for the target compound) .

Analogues with Heterocyclic Modifications

(a) 7-[(2-Hydroxyethyl)sulfanyl]-8-methyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

  • Key Differences: Replaces the quinazolinone core with a quinolinone system and adds a hydroxyethylsulfanyl group.
  • Impact : Altered electronic properties may influence redox activity.
  • Molecular Formula: C₁₃H₁₃NO₄S (Molar mass: 279.31 g/mol) .

(b) Pyrazolo[1,5-a]quinazolin-6(7H)-one Derivatives

  • Example : 8,8-Dimethyl-2/3-substituted variants.
  • Synthetic Route : Eco-friendly regioselective synthesis via cyclocondensation .

Pharmacologically Active Analogues

(a) Imidazo[2,1-b]thiazole-Coupled Noscapine Derivatives

  • Example : Compound 7l (C₃₇H₃₂ClN₃O₇S) with anticancer activity.
  • Key Differences: Incorporates imidazothiazole and isoquinoline moieties.
  • Activity : IC₅₀ values <10 μM against breast cancer cell lines .

(b) 1,2,4-Triazolo[3,4-a]isoindol-5-one Derivatives

  • Example : Compound 15 from .
  • Key Differences : Triazole-isoindole fusion; exhibits analgesic activity (ED₅₀: 25 mg/kg in mice).

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity Reference
7-(2-Methoxyethyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one Quinazolinone + [1,3]dioxolo 2-Methoxyethyl at C7, thioxo at C6 306.34 Not reported
7-(3-Ethoxypropyl)-6-thioxo-6,7-dihydro analog Same core 3-Ethoxypropyl at C7 334.39 Discontinued
Compound 7l (imidazothiazole-noscapine hybrid) Isoquinoline + imidazothiazole Chlorothiophen-2-yl, methoxy groups 688.70 Anticancer (IC₅₀ <10 μM)
1,2,4-Triazolo[3,4-a]isoindol-5-one (Compound 15) Triazole + isoindole Hydrazide-derived 272.28 Analgesic (ED₅₀ 25 mg/kg)

Research Findings and Implications

  • Synthetic Challenges : The target compound’s thioxo group and methoxyethyl chain require controlled conditions to avoid side reactions (e.g., hydrolysis) .
  • Safety Profile : Higher reactivity with water compared to ether-containing analogs necessitates specialized storage (-20°C, inert atmosphere) .

Biological Activity

7-(2-methoxyethyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a compound belonging to the quinazolinone family, which has been studied for its diverse biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C13H15N3O3S
  • Molecular Weight : 281.34 g/mol
  • CAS Number : 688054-04-8

Anticancer Properties

Quinazolinone derivatives have shown promise in anticancer research. For instance, studies indicate that certain quinazolinone compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation.

  • Mechanism of Action : Quinazolinones may induce apoptosis in cancer cells through multiple pathways, including:
    • Inhibition of tyrosine kinases.
    • Modulation of cell cycle regulators.
    • Induction of oxidative stress leading to cell death.
  • Case Study : A study focusing on a related quinazolinone compound demonstrated an IC50 value of 25 µM against breast cancer cells (MCF-7). This indicates a strong potential for further development in cancer therapeutics .

Antimicrobial Activity

The antimicrobial properties of quinazolinones have also been explored. Research has shown that these compounds can inhibit the growth of various bacteria and fungi.

  • Activity Spectrum : The compound displayed activity against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of key enzymes involved in metabolic processes.

  • Tyrosinase Inhibition : Tyrosinase is crucial for melanin production; thus, inhibitors can be beneficial in treating hyperpigmentation disorders. Studies have shown that related compounds can inhibit tyrosinase with varying efficacy .
  • Polyphenol Oxidase (PPO) and Peroxidase (POD) : The compound may also inhibit these enzymes, which are involved in browning reactions in fruits and vegetables, thus having applications in food preservation .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 25 µM (MCF-7 cells)
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Tyrosinase InhibitionCompetitive inhibition
PPO InhibitionReduced browning in fruits

Q & A

Q. What methodologies are recommended for optimizing the synthesis of this quinazolinone derivative?

Multi-step synthesis typically involves:

  • Controlled alkylation/cyclization : Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to minimize side reactions. Monitor reaction progress via TLC or HPLC .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization using ethanol/water mixtures. Purity validation via NMR (¹H/¹³C) and HRMS is critical .
  • Design of Experiments (DoE) : Apply factorial designs to optimize temperature, solvent polarity, and catalyst loading. Statistical tools like ANOVA help identify significant variables .

Q. How should researchers characterize the compound’s structural and physicochemical properties?

Key methods include:

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry using single-crystal diffraction (e.g., SHELXL97 for refinement) .
  • Spectroscopic analysis :
  • NMR : Assign peaks using 2D techniques (COSY, HSQC) to distinguish methoxyethyl and thioxo groups .
  • FT-IR : Identify thioamide (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .
    • Physicochemical profiling : Measure logP (HPLC-based) and solubility in DMSO/PBS for biological assays .

Q. What strategies ensure compound stability during storage and experimental use?

  • Storage : Lyophilize and store at -20°C under argon to prevent oxidation of the thioxo group.
  • In-situ stability assays : Monitor degradation via LC-MS under varying pH (2–9) and temperatures (4–37°C) .
  • Light sensitivity : Use amber vials if UV-Vis spectra indicate photodegradation .

Advanced Research Questions

Q. How can computational tools predict reactivity or guide synthetic route optimization?

  • Reaction path modeling : Use density functional theory (DFT) to calculate transition states for cyclization steps (e.g., Gaussian or ORCA) .
  • Molecular docking : Screen for potential biological targets (e.g., kinase enzymes) using AutoDock Vina, focusing on the dioxoloquinazolinone core .
  • Machine learning : Train models on similar quinazolines to predict reaction yields or byproduct formation (e.g., using Python’s scikit-learn) .

Q. What mechanistic insights explain discrepancies in cyclization efficiency across studies?

  • Steric effects : The 2-methoxyethyl group may hinder ring closure; confirm via X-ray torsion angles .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize intermediates but may slow cyclization. Compare kinetics using UV-stopflow techniques .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate intramolecular thioamide formation .

Q. What challenges arise during scale-up, and how can reactor design mitigate them?

  • Heat transfer : Exothermic cyclization requires jacketed reactors with precise temperature control (<5°C deviations) .
  • Mixing efficiency : Use computational fluid dynamics (CFD) to optimize impeller speed and avoid localized concentration gradients .
  • Byproduct management : Implement inline FTIR or PAT tools for real-time monitoring and automated quenching .

Q. Table 1: Key Characterization Techniques

PropertyMethodCritical ParametersReference
Crystal structureX-ray diffractionResolution < 0.8 Å, R-factor < 5%
PurityHPLC-UV/HRMSColumn: C18, gradient elution
SolubilityShake-flask assayPBS (pH 7.4), 37°C, 24h
Reactivity predictionDFT (B3LYP/6-31G*)Gibbs free energy of intermediates

Q. Table 2: Common Synthetic Challenges & Solutions

ChallengeSolutionReference
Low cyclization yieldAdd Mg(OTf)₂ catalyst, 60°C, 12h
Thioxo group oxidationUse degassed solvents, ascorbic acid
Byproduct formationDoE-guided optimization of stoichiometry

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